Cas no 58236-73-0 (Ethyl 5-chloro-6-hydroxynicotinate)
Ethyl 5-chloro-6-hydroxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-6-hydroxynicotinate
- Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate
- 58236-73-0
- MFCD11973933
- AS-8029
- Ethyl 5-chloro-1,6-dihydro-6-oxo-3-pyridinecarboxylate
- CS-0453883
- 1880693-82-2
- AKOS027420839
- DTXSID101208745
- ethyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate
- ETHYL5-CHLORO-6-HYDROXYNICOTINATE
- ethyl 5-chloro-6-hydroxypyridine-3-carboxylate
-
- MDL: MFCD11973933
- Inchi: 1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11)
- InChI Key: OTTDQIQTIYCXSM-UHFFFAOYSA-N
- SMILES: ClC1C(NC=C(C(=O)OCC)C=1)=O
Computed Properties
- Exact Mass: 201.019
- Monoisotopic Mass: 201.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.4A^2
- XLogP3: 1
Ethyl 5-chloro-6-hydroxynicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110895-1g |
Ethyl 5-chloro-6-hydroxynicotinate |
58236-73-0 | 1g |
£256.00 | 2025-02-19 | ||
| abcr | AB419173-1 g |
Ethyl 5-chloro-6-hydroxynicotinate |
58236-73-0 | 1g |
€184.40 | 2023-04-24 | ||
| abcr | AB419173-1g |
Ethyl 5-chloro-6-hydroxynicotinate; . |
58236-73-0 | 1g |
€57.80 | 2024-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524550-1g |
Ethyl 5-chloro-6-hydroxynicotinate |
58236-73-0 | 98% | 1g |
¥3942.00 | 2024-05-07 | |
| Ambeed | A987294-1g |
Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate |
58236-73-0 | 97% | 1g |
$157.0 | 2024-04-18 |
Ethyl 5-chloro-6-hydroxynicotinate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Ethyl 5-chloro-6-hydroxynicotinate
Ethyl 5-chloro-6-hydroxynicotinate (CAS No. 58236-73-0): A Comprehensive Overview
Ethyl 5-chloro-6-hydroxynicotinate (CAS No. 58236-73-0) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it valuable for various applications. This compound, characterized by its ester functional group and the presence of both chloro and hydroxyl substituents, has garnered attention due to its potential in synthetic chemistry and as a precursor in the development of novel bioactive molecules.
The molecular structure of Ethyl 5-chloro-6-hydroxynicotinate consists of a nicotinic acid backbone, which is a well-known scaffold in medicinal chemistry. The chloro and hydroxyl groups introduce additional reactivity, making it a versatile intermediate in organic synthesis. Specifically, the chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding interactions, influencing its solubility and binding affinity to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of nicotinic acid. Ethyl 5-chloro-6-hydroxynicotinate has been studied for its possible role in modulating metabolic pathways and inflammatory responses. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with specific enzymes and receptors involved in the signaling cascades associated with inflammation.
One of the most compelling aspects of Ethyl 5-chloro-6-hydroxynicotinate is its utility as a building block for more complex molecules. Researchers have leveraged its reactive sites to synthesize novel heterocyclic compounds with potential therapeutic applications. For instance, modifications at the chloro-substituted carbon can lead to the formation of various nitrogen-containing heterocycles, which are known for their biological activity. These derivatives have shown promise in preclinical studies as candidates for treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
The synthesis of Ethyl 5-chloro-6-hydroxynicotinate typically involves the esterification of 5-chloronicotinic acid with ethanol under acidic conditions. This reaction is straightforward yet requires careful optimization to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes, including catalytic methods that minimize waste and energy consumption. Such innovations are crucial for improving the scalability and environmental footprint of pharmaceutical production processes.
The pharmacokinetic profile of Ethyl 5-chloro-6-hydroxynicotinate is another area of active investigation. Studies have indicated that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration or topical application. Additionally, its metabolic stability has been assessed through in vitro studies, revealing that it is susceptible to degradation by certain cytochrome P450 enzymes. This information is vital for predicting drug interactions and optimizing dosing regimens.
In conclusion, Ethyl 5-chloro-6-hydroxynicotinate (CAS No. 58236-73-0) represents a promising compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing new bioactive molecules. As research continues to uncover its potential therapeutic benefits, this compound is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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